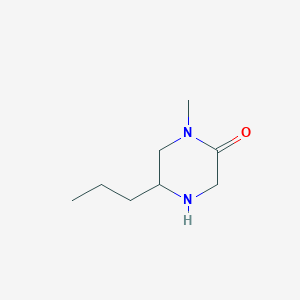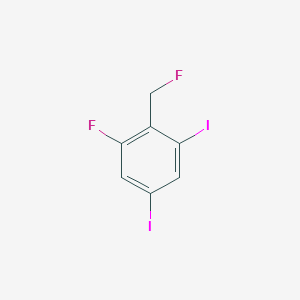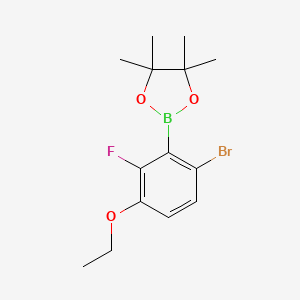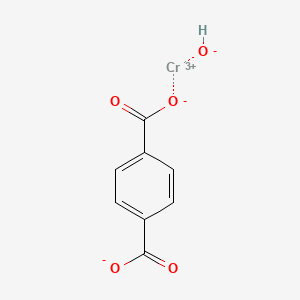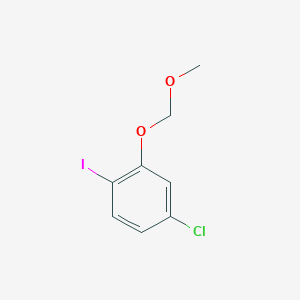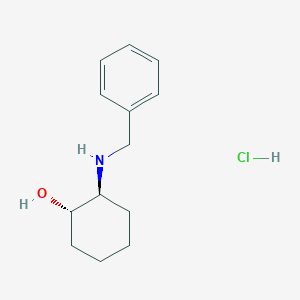
(1s,2s)-2-(Benzylamino)cyclohexanol hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride is a chiral compound with significant applications in various fields of science and industry It is known for its unique chemical structure, which includes a cyclohexanol ring substituted with a benzylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride typically involves the reaction of cyclohexanone with benzylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride may involve more efficient and scalable methods. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, substituted cyclohexanol compounds, and various benzylamino derivatives.
科学的研究の応用
(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various receptors and enzymes, potentially modulating their activity. The compound’s chiral nature also plays a role in its biological activity, as different enantiomers can have different effects on biological systems .
類似化合物との比較
Similar Compounds
- (1r,2r)-2-(Benzylamino)cyclohexanol
- (1s,2s)-2-(Amino)cyclohexanol
- (1s,2s)-2-(Benzylamino)cyclopentanol
Uniqueness
(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride is unique due to its specific chiral configuration and the presence of both a benzylamino group and a cyclohexanol ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C13H20ClNO |
|---|---|
分子量 |
241.76 g/mol |
IUPAC名 |
(1S,2S)-2-(benzylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;/h1-3,6-7,12-15H,4-5,8-10H2;1H/t12-,13-;/m0./s1 |
InChIキー |
LIVWXXSFUGDHHA-QNTKWALQSA-N |
異性体SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)O.Cl |
正規SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate](/img/structure/B14036150.png)
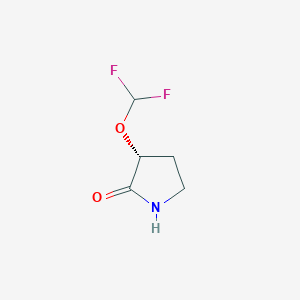
![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)

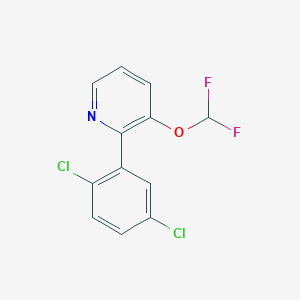
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine](/img/structure/B14036171.png)
![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)
